4-(2,6-Dichlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2,6-Dichlorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-dichlorophenyl group. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzaldehyde with an amine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidinone. The reaction conditions often involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,6-Dichlorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the dichlorophenyl group.
2,6-Dichlorophenyl derivatives: Compounds with similar substituents but different core structures.
Other pyrrolidinones: Compounds with different substituents on the pyrrolidinone ring
Uniqueness: 4-(2,6-Dichlorophenyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 2,6-dichlorophenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity patterns compared to other similar compounds .
Properties
Molecular Formula |
C10H9Cl2NO |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
OPQMJMSXNZDYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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